N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20123923
InChI: InChI=1S/C24H19ClN6O4S/c1-35-20-10-7-16(8-11-20)23-28-29-24(30(23)18-5-3-2-4-6-18)36-15-22(32)27-26-14-17-13-19(31(33)34)9-12-21(17)25/h2-14H,15H2,1H3,(H,27,32)/b26-14+
SMILES:
Molecular Formula: C24H19ClN6O4S
Molecular Weight: 523.0 g/mol

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC20123923

Molecular Formula: C24H19ClN6O4S

Molecular Weight: 523.0 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C24H19ClN6O4S
Molecular Weight 523.0 g/mol
IUPAC Name N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H19ClN6O4S/c1-35-20-10-7-16(8-11-20)23-28-29-24(30(23)18-5-3-2-4-6-18)36-15-22(32)27-26-14-17-13-19(31(33)34)9-12-21(17)25/h2-14H,15H2,1H3,(H,27,32)/b26-14+
Standard InChI Key VGDCLPYIMVHQAS-VULFUBBASA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Introduction

The compound N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide derivative with potential applications in medicinal chemistry due to its structural features. This compound belongs to a class of molecules known for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. Its molecular structure incorporates a triazole ring, which is notable for its stability and versatility in drug design.

Synthesis

The synthesis of this compound typically involves condensation reactions between hydrazides and aldehydes/ketones under controlled conditions. The process may include:

  • Preparation of the acetohydrazide precursor.

  • Reaction with a chlorinated nitrobenzaldehyde derivative.

  • Coupling with a triazole-containing thiol reagent.

These steps are carried out in solvent systems such as ethanol or dimethylformamide (DMF), often under reflux conditions.

Analytical Characterization

To confirm the identity and purity of the compound, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): Provides structural confirmation through chemical shifts corresponding to aromatic protons, methoxy groups, and hydrazide functionalities.

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups such as C=N (imine), N-H (hydrazide), and S-H (thiol).

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Elemental Analysis: Verifies the composition of carbon, hydrogen, nitrogen, sulfur, and chlorine.

Biological Activity

Preliminary studies suggest that this compound exhibits promising biological activity:

  • Antimicrobial Properties: The nitrophenyl and triazole moieties are known to disrupt microbial growth by interacting with enzymes or DNA.

  • Anticancer Potential: Triazole derivatives have been explored for their ability to inhibit tumor cell proliferation.

  • Anti-inflammatory Effects: Molecular docking studies indicate potential inhibition of enzymes like cyclooxygenase or lipoxygenase.

Applications

The structural features of this compound make it a candidate for:

  • Drug Development: Particularly in antimicrobial and anticancer therapies.

  • Biochemical Research: As a probe for studying enzyme interactions.

  • Material Science: Due to its stable triazole ring system.

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